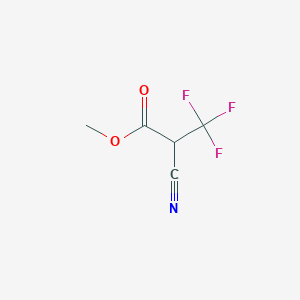

Methyl 2-cyano-3,3,3-trifluoropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c1-11-4(10)3(2-9)5(6,7)8/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWOJBOMKIDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97821-47-1 | |

| Record name | methyl 2-cyano-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of Methyl 2 Cyano 3,3,3 Trifluoropropanoate

Nucleophilic Reactions Involving the Cyano Group

The cyano (nitrile) group in Methyl 2-cyano-3,3,3-trifluoropropanoate is a key site for nucleophilic attack. The carbon atom of the cyano group is electrophilic due to the electronegativity of the nitrogen atom and the inductive effect of the adjacent trifluoromethyl and ester groups. Nucleophiles can add across the carbon-nitrogen triple bond, leading to a variety of functional group transformations.

Common nucleophilic additions to nitriles can be catalyzed by either acid or base. Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. In basic media, strong nucleophiles can directly attack the carbon atom. For instance, the reduction of nitriles to primary amines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction proceeds through the nucleophilic addition of hydride ions to the cyano carbon. google.com

Another important reaction is the addition of Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile. google.com While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of nitriles suggests its susceptibility to such transformations.

Condensation Reactions with Various Nucleophiles

This compound can participate in condensation reactions with a variety of nucleophiles. The presence of the α-hydrogen, activated by both the cyano and ester groups, allows for the formation of a carbanion intermediate in the presence of a base. This carbanion can then react with electrophiles, such as aldehydes and ketones, in classic condensation reactions like the Knoevenagel condensation.

For example, in a reaction involving a similar compound, isopropyl 2-cyano-3-phenyl-2-propenoates are synthesized through the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes. rsc.org This suggests that this compound could similarly react with aldehydes and ketones to form more complex molecules.

Furthermore, reactions of β-aryl-substituted α,β-unsaturated trifluoromethyl ketones with ethyl cyanoacetate result in Michael addition products. This highlights the potential for the activated methylene group in cyanoacetates to participate in conjugate additions with suitable Michael acceptors.

Hydrolytic Transformations of the Ester Moiety

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The rate of this hydrolysis is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group.

Studies on the hydrolysis of fluorinated esters have shown that the introduction of fluorine atoms increases the rate of hydrolysis. nih.govnih.gov For instance, the hydrolysis rate of ethyl esters increases by a factor of 3–4 for each appended fluorine atom. nih.gov This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. The hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration in alkaline conditions. nih.gov

The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group to yield the carboxylate salt, which is then protonated in a subsequent workup step to give the carboxylic acid.

| Parameter | Observation |

| Effect of Fluorination | Introduction of fluorine atoms increases the rate of ester hydrolysis. nih.gov |

| Kinetic Order | The alkaline hydrolysis of esters typically follows second-order kinetics. nih.gov |

| Rate Comparison | Ethyl esters hydrolyze approximately 2–3 times slower than methyl esters. nih.gov |

Ene Reactions of Related Trifluoropropionates

While specific data on the Ene reactions of this compound is limited, studies on related trifluoropropionates provide valuable insights. The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile").

Research on Lewis acid-catalyzed Ene reactions of esters of 2-trifluoromethylpropenoic acid has demonstrated their high reactivity. nih.gov The trifluoromethyl group in these enophiles enhances their reactivity towards Ene reactions. These reactions can lead to the formation of new carbon-carbon bonds and the creation of complex molecular architectures with high regio- and stereoselectivity. nih.gov The transition states of these reactions can be influenced by factors such as steric effects and secondary orbital overlap, which can determine the stereochemical outcome. mdpi.com Uncatalyzed Ene reactions have also been observed between phenylpropanoid compounds and enophiles like diethyl azodicarboxylate. researchgate.net

Carbene-Mediated Functionalization Reactions

This compound can serve as a precursor to a trifluoromethyl-substituted carbene. This is typically achieved by converting it into a diazo compound, such as methyl 2-diazo-3,3,3-trifluoropropionate. This diazo compound, in the presence of a suitable metal catalyst (e.g., rhodium or copper complexes), can extrude nitrogen gas to generate a highly reactive metal carbene intermediate.

This carbene can then undergo C–H insertion reactions with a variety of aromatic and heteroaromatic systems. For instance, the metal-carbenoid mediated C-H functionalization of pyrroles with methyl 2-diazo-3,3,3-trifluoropropionate has been reported. organic-chemistry.org This reaction allows for the direct introduction of the trifluoromethyl and ester functionalities onto the pyrrole ring. The use of donor/acceptor carbenes, where the carbene is stabilized by an electron-donating group and an electron-withdrawing group, has proven to be an effective strategy for achieving high levels of site- and stereocontrol in C-H functionalization reactions. nih.gov

| Catalyst Type | Reaction | Substrate |

| Dirhodium complexes | Enantioselective C-H Functionalization | Primary benzylic C-H bonds |

| Metal catalysts | C-H Functionalization | Pyrroles and their derivatives |

The formation of α,β-unsaturated alkenes from carbonyl compounds can be achieved through reactions involving ylide intermediates, most notably the Wittig reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com In a typical Wittig reaction, a phosphorus ylide reacts with an aldehyde or ketone to form an alkene.

To form an α,β-unsaturated alkene from a compound like this compound, a synthetic strategy would likely involve the generation of a phosphorus ylide bearing the trifluoromethyl and cyano groups. This could be conceptually achieved by converting the parent compound into a corresponding phosphonium salt, followed by deprotonation with a strong base to generate the ylide. This ylide could then react with an aldehyde or ketone to furnish the desired α,β-unsaturated alkene, with the trifluoromethyl and cyano groups at the α-position. The stereoselectivity of the Wittig reaction is often dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. libretexts.org

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the direct involvement of This compound in the radical and transition metal-catalyzed reactions outlined in the requested article structure.

The search results provide extensive information on the general categories of these reactions, such as photoinduced radical additions, halotrifluoromethylation, Rhodium(III)-catalyzed annulations, and Copper-catalyzed functionalizations. These discussions, however, consistently cite other trifluoromethylating agents and precursors for these transformations, including but not limited to Togni's reagent, Umemoto's reagent, and trifluoromethanesulfonyl chloride (CF3SO2Cl).

No retrieved documents describe this compound acting as a substrate or reagent in the following specific contexts:

Transition Metal-Catalyzed Reactivity:The literature on Rhodium(III)-catalyzed annulation reactions and Copper-catalyzed reactions, including carbenoid functionalization, does not mention this compound as a participant. While similar structures are sometimes employed, the specific reactivity of this compound remains undocumented in these contexts.

Therefore, it is not possible to generate the requested article focusing solely on this compound within the strict confines of the provided outline, as the necessary scientific findings are not present in the available data.

Applications of Methyl 2 Cyano 3,3,3 Trifluoropropanoate As a Synthetic Building Block

Construction of Complex Fluorinated Molecules

Role in the Synthesis of Organofluorine Building Blocks

The development of novel organofluorine building blocks is a central theme in modern fluorine chemistry. nih.gov These building blocks are key intermediates for introducing fluorine into target structures, a more common strategy than late-stage fluorination in drug discovery. nih.gov Methodologies for creating these building blocks include nucleophilic and electrophilic fluorination techniques, as well as transformations of readily available fluorinated precursors. nih.govnih.gov However, research explicitly describing the role of Methyl 2-cyano-3,3,3-trifluoropropanoate as a precursor for creating other, more complex organofluorine building blocks could not be located.

Utilization in Heterocycle Synthesis

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, particularly for pharmaceutical and agrochemical applications. While cyano-esters are versatile reagents in heterocyclic synthesis, often acting as Michael acceptors or participating in condensation reactions, specific protocols involving this compound are not described in the reviewed literature. researchgate.neteurjchem.comresearchgate.netamazonaws.com

Synthesis of Fluorinated Isoquinolines

Fluorinated isoquinolines are an important class of heterocycles with applications in medicinal and materials science. researchgate.net Numerous synthetic methods have been developed to produce these compounds. researchgate.net For instance, one approach involves the radical trifluoromethylation of isonitriles, using precursors like β-aryl-α-isocyano-acrylates and a Togni reagent to construct the 1-trifluoromethylated isoquinoline (B145761) core. nih.gov Other methods include the cycloaddition of α-trifluoromethylstyrene derivatives or the use of trifluoromethylated alkynes. rsc.orgthieme-connect.com Despite the variety of available methods, no published research was found that employs this compound as a starting material for the synthesis of fluorinated isoquinolines.

Formation of Pyridinones and Other Nitrogen-Containing Heterocycles

Trifluoromethyl-substituted pyridones and pyridines are key structural motifs in many active agrochemical and pharmaceutical ingredients. jst.go.jpnih.gov Synthetic strategies towards these molecules often involve the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with 1,3-diones. rsc.org Another common route is the metal-free cascade reaction of ynones with cyanoacetamides to form 3-cyano-2-pyridones. mdpi.com While these methods highlight the use of trifluoromethyl and cyano-containing precursors, none specifically report the use of this compound. rsc.orgacs.org

Synthesis of α-Trifluoromethyl Substituted β-Amino Esters

The synthesis of fluorinated amino acids and their derivatives is of great interest due to their potential to modify peptide structure and function. nih.gov Several routes to α-trifluoromethyl substituted β-amino compounds have been established. One prominent method is the Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with imines, which yields α-trifluoromethyl-β-amino acid derivatives. rsc.org Other approaches include the reduction of cyanohydrins derived from trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov The direct use of this compound for this transformation is not documented.

Contributions to Agrochemical and Material Science Intermediate Synthesis

The trifluoromethyl group is a prevalent feature in modern agrochemicals, valued for its positive impact on efficacy and stability. mdpi.comjst.go.jpnih.gov Many commercial pesticides and herbicides contain trifluoromethylpyridine or other trifluoromethylated moieties. jst.go.jpnih.gov These are typically synthesized from key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov Similarly, in materials science, fluorinated compounds are used for creating polymers and liquid crystals with unique properties. While cyano-containing compounds can serve as precursors for agrochemicals, no specific examples of this compound being used as an intermediate in the synthesis of commercial agrochemicals or materials were identified in the scientific literature. nih.govontosight.aiontosight.ai

Mechanistic and Theoretical Investigations of Reactions Involving Methyl 2 Cyano 3,3,3 Trifluoropropanoate

Elucidation of Reaction Mechanisms

The study of reaction mechanisms for Methyl 2-cyano-3,3,3-trifluoropropanoate has been approached through various experimental and analytical techniques. These investigations are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Catalytic Cycle Analysis

While specific catalytic cycles involving this compound are not extensively detailed in the reviewed literature, the general principles of catalytic processes in trifluoromethylation and cyanation reactions offer a framework for understanding its potential catalytic transformations. For instance, in related copper-catalyzed trifluoromethylation reactions, a proposed catalytic cycle often involves the generation of a Cu-CF3 species, which then participates in the key bond-forming step. A hypothetical cycle for a reaction involving this compound could similarly involve the activation of the substrate by a metal catalyst, followed by a series of steps to yield the final product and regenerate the active catalyst. However, specific experimental studies are needed to validate such a cycle for this particular compound.

Radical Pathway Identification

The presence of the trifluoromethyl and cyano groups makes this compound a candidate for participating in radical reactions. The trifluoromethyl group can be introduced via radical pathways, and the cyano group can influence the stability of adjacent radical centers. mdpi.com In general, radical trifluoromethylation often proceeds via the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. mdpi.com This radical can then add to unsaturated bonds or participate in hydrogen abstraction reactions. While direct studies identifying radical pathways for this compound are limited, the established reactivity of similar fluorinated compounds suggests that it could be involved in radical-mediated processes. For example, the reaction could be initiated by a radical initiator, leading to the formation of a radical intermediate derived from this compound, which would then propagate the reaction.

Stereochemical and Regiochemical Control Studies

Achieving high levels of stereochemical and regiochemical control is a central goal in organic synthesis. For reactions involving this compound, the stereoelectronics of the molecule play a significant role. The electron-withdrawing nature of the trifluoromethyl and cyano groups can direct the approach of incoming reagents, influencing the regioselectivity of addition reactions. Similarly, the use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome, leading to the formation of specific enantiomers or diastereomers. For instance, in cycloaddition reactions, the facial selectivity can be controlled by the steric and electronic properties of the substituents on the reacting partners. While specific studies detailing these control elements for this compound are not prominent, the principles derived from studies on analogous systems are applicable.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting selectivity, and understanding the electronic structure of molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

DFT studies can provide a detailed picture of the potential energy surface of a reaction, allowing for the identification of the most likely reaction pathways. For reactions involving this compound, DFT calculations could be used to compare the feasibility of different mechanistic proposals, such as concerted versus stepwise pathways in cycloaddition reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can rationalize the observed regioselectivity and stereoselectivity. For example, the preference for the formation of one regioisomer over another can be explained by the lower activation energy of the corresponding transition state.

Energy Barrier Calculations for Reaction Intermediates and Transition States

Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on a reaction involving this compound.

| Transition State | Reaction Step | Calculated ΔG‡ (kcal/mol) |

| TS1 | Initial coordination | 12.5 |

| TS2 | C-C bond formation | 25.3 |

| TS3 | Product release | 8.7 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Advanced Spectroscopic Methodologies for Mechanistic Probing (e.g., in situ NMR for reaction monitoring)

Detailed research findings on the application of advanced spectroscopic methodologies, specifically for probing the reaction mechanisms of this compound, are not extensively available in the public domain. While in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time reaction monitoring, its specific application to this compound for mechanistic elucidation has not been detailed in accessible scientific literature.

In principle, in situ NMR would be an invaluable tool for studying reactions involving this compound. Both ¹H and ¹⁹F NMR could provide real-time data on the consumption of the starting material and the formation of intermediates and products. This would allow for the determination of reaction kinetics and the potential identification of transient species, which are crucial for a comprehensive understanding of the reaction mechanism.

For instance, in a hypothetical reaction, such as the nucleophilic substitution at the α-carbon, one could monitor the change in the chemical environment of the protons of the methyl ester group and the fluorine atoms of the trifluoromethyl group. The appearance of new signals corresponding to the product and any observable intermediates would be tracked over time.

A hypothetical data table for an in situ ¹⁹F NMR monitored reaction could look as follows:

| Time (minutes) | Integral of Reactant (CF₃) | Integral of Product (CF₃) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.70 | 0.30 | 30 |

| 30 | 0.55 | 0.45 | 45 |

| 60 | 0.20 | 0.80 | 80 |

| 120 | 0.05 | 0.95 | 95 |

This table is illustrative and not based on actual experimental data for this compound.

Similarly, ¹H NMR would show a decrease in the signal intensity of the methoxy (B1213986) protons of the reactant and the appearance of a new signal for the corresponding group in the product.

The data from such in situ NMR studies would enable the plotting of concentration versus time profiles for all observed species, from which reaction rate constants could be calculated. This kinetic data is fundamental to proposing and validating a reaction mechanism.

Despite the potential of these advanced spectroscopic techniques, the absence of specific published research on this compound means that a detailed, data-driven discussion on its reaction mechanisms, as probed by these methods, cannot be provided at this time. Further experimental research and publication in this specific area are required to populate the scientific record with the necessary data.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of methyl 2-cyano-3,3,3-trifluoropropanoate and related compounds is increasingly guided by the principles of green chemistry, emphasizing sustainability, safety, and efficiency.

A significant emerging trend is the adoption of continuous flow chemistry . Flow microreactor systems offer superior control over reaction parameters, such as temperature and mixing, which is particularly advantageous for handling reactive fluorinating agents and managing highly exothermic reactions. mdpi.com This technology facilitates safer and more scalable production, minimizing waste and improving process efficiency. nih.govacs.org The development of protecting-group-free, semi-continuous processes for producing fluorinated building blocks highlights the potential of flow chemistry to streamline synthetic sequences and reduce the environmental impact. nih.gov The use of fluorinated greenhouse gases, such as fluoroform, as feedstock in continuous flow systems is another promising avenue, converting a potent greenhouse gas into a valuable chemical intermediate. researchgate.net

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes, such as hydroxynitrile lyases (HNLs), for the enantioselective synthesis of cyanohydrins is a well-established and powerful tool. researchgate.netrsc.org Future research will likely focus on engineering these enzymes or discovering new ones to accept trifluoromethylated substrates, enabling the highly selective synthesis of chiral precursors to this compound. Enzymatic methods for enantioselective cyanation are being explored for various substrates, and their application to trifluoromethylated epoxides could provide chiral β-hydroxy nitriles, which are valuable synthetic intermediates. researchgate.netrsc.org

Furthermore, the development of synthetic routes that utilize less hazardous reagents and minimize waste is a key objective. This includes exploring direct fluorination techniques that can compete favorably with traditional halogen exchange methods from an environmental standpoint. nih.gov The use of photocatalysis, which can often be conducted under mild, ambient conditions using visible light, also aligns with the goals of sustainable chemistry. youtube.com

| Trend | Key Advantages | Potential Application for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control, reduced waste | Safer handling of fluorinating agents, improved yield and purity, potential for large-scale production. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign | Enantioselective synthesis of chiral precursors, leading to optically pure fluorinated building blocks. |

| Green Reagents & Solvents | Reduced environmental impact, lower toxicity | Utilization of feedstocks like fluoroform, minimizing hazardous waste streams. |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for higher selectivity (chemo-, regio-, and enantio-) and greater efficiency in the synthesis of fluorinated molecules like this compound is driving the exploration of innovative catalytic systems.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of fluorinated compounds. Chiral amine catalysts, for instance, can be used in the enantioselective α-trifluoromethylation of aldehydes. rsc.org Bifunctional peptide catalysts have shown success in the stereoselective synthesis of chiral trifluoromethylsulfones. nih.gov Future work will likely extend these organocatalytic approaches to the substrates relevant to this compound, aiming to control the stereocenter bearing both the cyano and trifluoromethyl groups.

Photoredox catalysis is another rapidly expanding field, enabling reactions that are often difficult to achieve through traditional thermal methods. The merger of photoredox catalysis with organocatalysis has provided new pathways for asymmetric trifluoromethylation. rsc.org Visible-light-induced reactions are being developed for the hydrofluoroalkylation of alkenes and the synthesis of trifluoromethyl ketones, demonstrating the versatility of this approach. acs.orgrsc.org These methods could be adapted for the synthesis of this compound precursors under mild conditions.

Transition-metal catalysis continues to be a mainstay in C-F bond formation and the introduction of trifluoromethyl groups. Palladium complexes have been used for the enantioselective fluorination of α-cyano esters. acs.org Nickel-catalyzed asymmetric reductive cross-coupling reactions are being developed for the synthesis of chiral α-trifluoromethylated ketones, which can be further transformed into other valuable building blocks. researchgate.net The development of novel ligands and more efficient metal catalysts will be crucial for improving the scope and selectivity of these transformations.

| Catalytic System | Focus Area | Relevance to this compound |

| Organocatalysis | Asymmetric synthesis, metal-free conditions | Enantioselective introduction of the cyano or trifluoromethyl group. |

| Photoredox Catalysis | Radical-based transformations, mild reaction conditions | Novel pathways for constructing the carbon skeleton and introducing the CF3 group. |

| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope | Development of new methods for fluorination and trifluoromethylation with enhanced control. |

Expansion of Synthetic Applications in Complex Molecule Assembly

This compound is a highly functionalized molecule with multiple reactive sites, making it an attractive building block for the synthesis of more complex molecular architectures. Future research will focus on expanding its synthetic utility.

One promising area is its use in cycloaddition reactions . As an electron-deficient alkene due to the presence of the trifluoromethyl, cyano, and ester groups, it is an excellent candidate for Diels-Alder and 1,3-dipolar cycloaddition reactions. For instance, α-(trifluoromethyl)styrenes and α-trifluoromethyl imino esters have been used in [3+2] cycloadditions to construct bis(trifluoromethyl)-substituted pyrazolines and penta-substituted 1,2,4-triazolines, respectively. researchgate.netresearchgate.net The application of this compound in similar reactions could provide rapid access to complex, fluorine-containing heterocyclic scaffolds of potential interest in medicinal chemistry.

The compound can also serve as a precursor to other valuable trifluoromethylated building blocks . The cyano and ester groups can be selectively transformed into a wide range of other functionalities. For example, reduction of the ester and/or cyano group, hydrolysis of the cyano group to a carboxylic acid or amide, and reactions at the α-carbon could lead to a diverse array of chiral trifluoromethylated amines, acids, and alcohols. These transformations would further underscore its value as a versatile synthetic intermediate.

The incorporation of the trifluoromethyl group is a key strategy in drug design, often enhancing properties like metabolic stability and binding affinity. rsc.org Therefore, a major future direction will be the use of this compound in the synthesis of biologically active molecules . Its structural motifs could be integrated into novel pharmaceuticals and agrochemicals. For example, light-driven synthetic methods are being developed to create complex trifluoromethylated aliphatic amines for potential pharmaceutical applications. rsc.org

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The integration of experimental studies with high-level computational chemistry is becoming an indispensable tool in this endeavor.

Future research will increasingly employ in-depth mechanistic studies to elucidate the pathways of reactions involving trifluoromethylated compounds. Many trifluoromethylation reactions proceed through radical intermediates, and understanding the generation and reactivity of the trifluoromethyl radical is key. mdpi.comnih.gov Experimental techniques such as trapping experiments and kinetic studies, combined with spectroscopic analysis, will continue to provide valuable data.

Computational modeling , particularly using Density Functional Theory (DFT), is a powerful method for exploring reaction energy profiles, characterizing transition states, and understanding the origins of selectivity. nih.govnih.gov For instance, computational studies can rationalize the stereochemical outcomes of catalytic reactions and predict the influence of substituents on reaction barriers. nih.gov The study of transition state structures for reactions involving fluorine can provide fundamental insights into their reactivity. acs.orgresearchgate.net

The synergy between experimental and computational approaches will be vital for tackling complex mechanistic questions. For example, in photocatalytic cycles, computations can help to understand the single-electron transfer (SET) processes and the subsequent radical pathways. nih.gov In organocatalysis, modeling can reveal the non-covalent interactions between the substrate and catalyst that govern enantioselectivity. This integrated approach will accelerate the development of more efficient and selective reactions for the synthesis and application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.